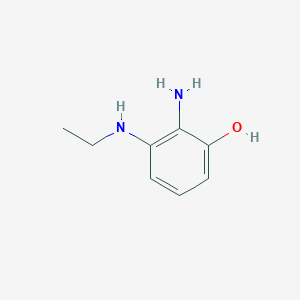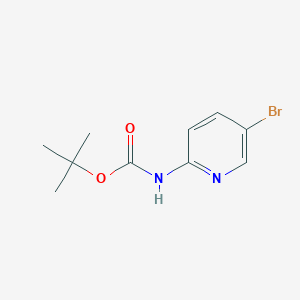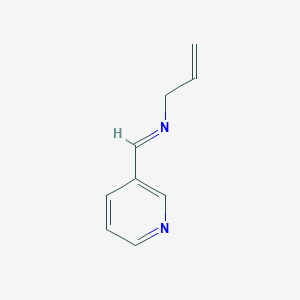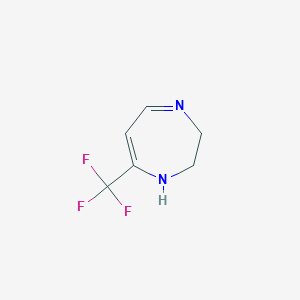
1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone, also known as PTPE, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTPE belongs to the class of thioxopyrrolidine derivatives, which have been reported to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone is not fully understood. However, it has been suggested that 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone exerts its anti-inflammatory and antioxidant effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway and reducing the production of reactive oxygen species (ROS), respectively. Additionally, 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects
1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages. 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone has also been shown to scavenge free radicals and protect cells from oxidative stress-induced damage. Furthermore, 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone in lab experiments is its potential therapeutic applications in various diseases. 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising compound for drug development. However, one limitation of using 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
The potential therapeutic applications of 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone warrant further investigation. Future studies could focus on optimizing the synthesis method of 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone to improve its purity and yield. Additionally, the mechanism of action of 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone could be further elucidated to better understand its anti-inflammatory, antioxidant, and anticancer effects. Furthermore, the in vivo efficacy and safety of 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone could be evaluated in animal models to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone involves the reaction of 2-phenylacetyl chloride with thioacetamide in the presence of sodium hydroxide. The resulting product is then treated with ethanolic potassium hydroxide to yield 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone as a yellow solid. The purity of the compound can be further improved by recrystallization from ethanol.
Scientific Research Applications
1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. It has also been reported to scavenge free radicals and protect cells from oxidative stress-induced damage. Furthermore, 1-(2-Phenyl-5-thioxopyrrolidin-1-yl)ethanone has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
properties
CAS RN |
187276-87-5 |
|---|---|
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
1-(2-phenyl-5-sulfanylidenepyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C12H13NOS/c1-9(14)13-11(7-8-12(13)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
KCCNRZQMACOEHK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CCC1=S)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)N1C(CCC1=S)C2=CC=CC=C2 |
synonyms |
2-Pyrrolidinethione, 1-acetyl-5-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)
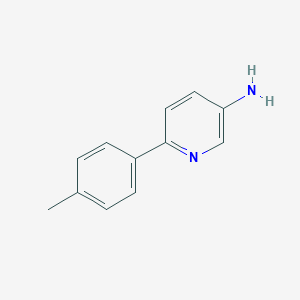
![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
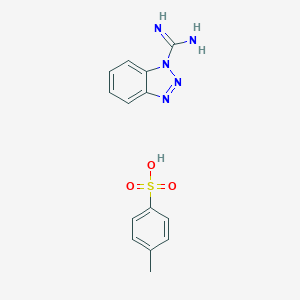


![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)
![(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole](/img/structure/B60680.png)
![2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline](/img/structure/B60682.png)
